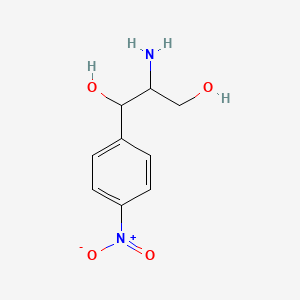

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020866 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-62-0, 2964-48-9, 3689-55-2 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological activities of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol derivatives

An In-Depth Technical Guide on the Biological Activities of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives

Executive Summary

The this compound scaffold is a cornerstone in medicinal chemistry, most famously forming the structural backbone of the broad-spectrum antibiotic, Chloramphenicol. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this scaffold. We will delve into the primary antimicrobial mechanism of action, explore structure-activity relationships, and discuss emerging therapeutic applications. Furthermore, this document furnishes detailed experimental protocols for the biological evaluation of these compounds and outlines future directions for research and development in this area. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical platform for novel therapeutic discoveries.

The this compound Scaffold: A Privileged Structure

The compound this compound is a chiral amino alcohol that serves as a vital intermediate in the synthesis of various bioactive molecules.[1] Its historical and clinical significance is inextricably linked to the antibiotic Chloramphenicol, which was first isolated from Streptomyces venezuelae in 1947 and fully synthesized in 1949.[2][3] The core structure consists of a propanediol backbone, an amino group at the C2 position, and a p-nitrophenyl moiety at the C1 position. The versatility of the amino and hydroxyl groups allows for extensive chemical modifications, making it an attractive starting point for generating diverse chemical libraries with a wide range of biological activities. While its derivatives are most renowned for their antimicrobial properties, the scaffold's potential extends to other therapeutic areas, including the development of antihypertensive agents.[1]

Core Biological Activity: Antimicrobial Action

Derivatives of the this compound scaffold, exemplified by Chloramphenicol, are potent inhibitors of bacterial growth. They exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as rickettsiae.[4] The primary mode of action is bacteriostatic, meaning it halts bacterial proliferation rather than directly killing the cells, although bactericidal effects can be observed at high concentrations for certain species like H. influenzae.[4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antimicrobial activity of these derivatives stems from their ability to specifically disrupt protein synthesis in prokaryotic cells.[5] The molecule binds to the 50S subunit of the bacterial 70S ribosome, a critical component of the cellular machinery responsible for translating mRNA into protein.[5][6]

Specifically, the binding occurs at the peptidyl transferase center, interfering with the formation of peptide bonds between amino acids.[3][6] By occupying the A-site of the ribosome, the drug prevents the aminoacyl-tRNA from binding, which effectively halts the elongation of the growing polypeptide chain.[4] This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their stereochemistry and the nature of the substituents.

-

Stereochemistry : The D-(-)-threo isomer is the most active configuration. Other stereoisomers exhibit significantly reduced or no antibacterial activity, highlighting the specific conformational requirements for binding to the ribosomal target.

-

p-Nitrophenyl Group : This group is crucial for the broad-spectrum antibacterial activity.[4] Replacing it with other substituents often leads to a decrease in potency.

-

Amino Group Derivatization : The amino group at the C2 position is a key site for modification. In Chloramphenicol, acylation with a dichloroacetyl group is essential for its potent activity. This modification likely enhances binding affinity to the ribosomal target.

-

Hydroxyl Groups : The two hydroxyl groups at C1 and C3 are also important for activity, likely participating in hydrogen bonding interactions within the ribosomal binding pocket.

Spectrum of Activity and Resistance

Chloramphenicol, the archetypal derivative, is effective against a wide range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Salmonella typhi.[3][4] However, its clinical use has been limited due to the emergence of bacterial resistance and potential for serious side effects.[3][4]

The most common mechanism of resistance is enzymatic inactivation by an enzyme called Chloramphenicol Acetyltransferase (CAT).[5] This enzyme, often encoded on plasmids, catalyzes the acetylation of the hydroxyl groups on the propanediol chain. The resulting acetylated derivative is unable to bind to the bacterial ribosome, rendering the antibiotic ineffective.[4] Other resistance mechanisms include decreased permeability of the bacterial cell wall and mutations in the ribosomal binding site.[4][5]

| Bacterium | Representative MIC (µg/mL) |

| Staphylococcus aureus | 2 - 16 |

| Streptococcus pneumoniae | 1 - 4 |

| Haemophilus influenzae | 0.25 - 2 |

| Escherichia coli | 2 - 8 |

| Salmonella typhi | 2 - 8 |

| Note: Minimum Inhibitory Concentration (MIC) values can vary significantly between strains.[3] |

Emerging Biological Activities

While the antimicrobial properties of this scaffold are well-documented, its structural versatility makes it a valuable starting point for developing agents with other therapeutic effects.

-

Anticancer Activity : The development of novel compounds with both antioxidant and anticancer activity is a significant area of research. While specific derivatives of this compound are not extensively documented as anticancer agents in the initial findings, the general strategy of modifying privileged scaffolds is common. For instance, other amino-functionalized heterocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[7][8] The this compound scaffold could be explored for similar purposes by synthesizing novel derivatives and evaluating their cytotoxicity against various cancer cell lines.

-

Antihypertensive Agents : There is evidence suggesting that the unique structure of (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol is utilized in the development of antihypertensive agents.[1] This suggests that modifications to the scaffold can yield compounds that interact with targets relevant to cardiovascular disease.

Methodologies for Biological Evaluation

To assess the biological activities of novel derivatives, standardized and robust experimental protocols are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in log-phase growth

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Chloramphenicol)

-

Negative control (broth only)

-

Resazurin solution (viability indicator)

Procedure:

-

Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

-

Inoculum Preparation: Dilute the log-phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Visualization: Add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound where no color change (i.e., no visible growth) is observed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of mammalian cell lines, providing a measure of cell viability and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting viability against compound concentration.

Challenges and Future Directions

The primary challenge associated with Chloramphenicol and its direct analogs is toxicity, including the risk of bone marrow suppression and aplastic anemia, which has restricted its systemic use.[3][4] This creates a significant opportunity for medicinal chemists. The future of this scaffold lies in the rational design of new derivatives that:

-

Retain or Enhance Antimicrobial Potency: Synthesize novel analogs that can overcome existing resistance mechanisms, such as those that are poor substrates for the CAT enzyme.

-

Reduce Host Toxicity: Modify the structure to decrease off-target effects and improve the safety profile, particularly concerning mitochondrial protein synthesis, which can be inhibited at high doses.[4]

-

Explore Novel Therapeutic Areas: Systematically build and screen libraries of these derivatives against other targets, such as kinases, proteases, or receptors involved in cancer and cardiovascular diseases.

Conclusion

The this compound scaffold is a historically significant and medicinally relevant structure. Its derivatives have long served as effective antimicrobial agents by inhibiting bacterial protein synthesis. While challenges related to toxicity and resistance persist for older compounds like Chloramphenicol, the inherent chemical tractability of the scaffold presents fertile ground for the development of next-generation therapeutics. By leveraging modern drug design principles and robust biological evaluation, researchers can unlock the full potential of this versatile platform to address unmet needs in infectious diseases and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chloramphenicol | PDF [slideshare.net]

- 3. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A Cornerstone Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the pharmaceutical industry. From its fundamental chemical identifiers and properties to its pivotal role in the synthesis of the broad-spectrum antibiotic Chloramphenicol and its broader applications as a versatile chiral building block, this document serves as an essential resource for professionals in drug discovery and development.

Core Identification: CAS Numbers and Synonyms

This compound is a chiral compound with four stereoisomers. The most commercially and pharmaceutically significant are the (1S,2S) and (1R,2R) isomers. Accurate identification through the Chemical Abstracts Service (CAS) number is paramount for regulatory and research purposes.

| Stereoisomer | CAS Number | Key Synonyms |

| (1S,2S)-(+)-threo | 2964-48-9 | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Dextramine, L-(+)-threo-1-(p-Nitrophenyl)-2-amino-1,3-propanediol, Threomine[1][2] |

| (1R,2R)-(-)-threo | 716-61-0 | D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base, Levoamine[3][4] |

| Racemic (dl-threo) | 119-62-0 | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, p-Nitrophenylserinol[5] |

It is crucial to specify the desired stereoisomer in any procurement or experimental design, as the biological activity of the final product is highly dependent on the stereochemistry of this precursor.[6]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.2 g/mol | [1] |

| Appearance | White to yellow or beige crystalline powder | [1][7] |

| Melting Point | 163-166 °C | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | |

| Optical Rotation | (1S,2S): +29° to +33° (c=1 in 6 N HCl) | [7] |

| (1R,2R): -28° to -30.5° (c=2.4 in 1N HCl) | [8] | |

| Storage | 2-8°C, in a dry, cool, and well-ventilated place. Keep container tightly closed. | [8][9] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that often involves the resolution of a racemic mixture to obtain the desired stereoisomer. One common synthetic pathway starts from p-nitroacetophenone.[10]

Caption: General synthetic pathway to this compound.

A key step in this synthesis is the chiral resolution of the racemic threo-diol amine.[10] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as camphor-D-sulfonic acid, followed by fractional crystallization.[10]

Pivotal Role in Chloramphenicol Synthesis

The primary and most well-known application of the (1R,2R)-(-)-threo isomer of this compound is as the direct precursor to the broad-spectrum antibiotic, Chloramphenicol.[6] The synthesis involves the acylation of the amino group with a dichloroacetylating agent.

Experimental Protocol: Synthesis of Chloramphenicol

This protocol outlines the laboratory-scale synthesis of Chloramphenicol from (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

Materials:

-

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

-

Methyl dichloroacetate or Dichloroacetyl chloride

-

Methanol

-

Triethylamine (if using dichloroacetyl chloride)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

Procedure:

-

Dissolution: Dissolve (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Acylation:

-

Method A (Methyl dichloroacetate): Add methyl dichloroacetate to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Method B (Dichloroacetyl chloride): Cool the methanolic solution in an ice bath. Add triethylamine, followed by the dropwise addition of dichloroacetyl chloride. Stir the reaction mixture at room temperature until completion.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Chloramphenicol.

-

-

Purification: Recrystallize the crude product from a suitable solvent system, such as hot water or an ethyl acetate/hexane mixture, to obtain pure Chloramphenicol.

Caption: Final step in the synthesis of Chloramphenicol.

A Versatile Chiral Building Block

Beyond its role in Chloramphenicol synthesis, this compound, in its various stereoisomeric forms, is a valuable chiral building block for the synthesis of other complex molecules.[6] Its bifunctional nature, possessing both amino and hydroxyl groups, allows for diverse chemical modifications.

-

Synthesis of Novel Antibiotics: The "chloramphenicol base" has been instrumental in the synthesis and structure-activity relationship (SAR) studies of new-generation antibiotics, including thiamphenicol and experimental analogs like bromamphenicol.

-

Chiral Ligands and Catalysts: The amino alcohol moiety can be derivatized to form chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.

-

Derivatization for Bioactive Molecules: The compound serves as a scaffold for the development of a wide range of bioactive molecules, including potential antihypertensive agents and compounds targeting neurological disorders.[8][11] For instance, it has been used in the synthesis of (4S,5S)-(-)-isocytoxazone.[1]

-

Resolving Agent: The chiral nature of the different isomers of this compound makes them effective resolving agents for the separation of racemic mixtures of other compounds.[]

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the purity and stereochemical integrity of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound and for separating it from related substances, including Chloramphenicol. A typical method might employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra will show characteristic signals for the aromatic protons of the nitrophenyl group, the protons on the propanediol backbone, and the carbons in these respective environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) groups, which will exhibit characteristic absorption bands.[2][7]

-

Chiral Chromatography: To determine the enantiomeric purity, chiral HPLC or gas chromatography (GC) methods are employed.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In cases where dust may be generated, a respirator is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

Toxicological Data: Detailed toxicological data is limited, and the compound should be handled with care, assuming it may have uninvestigated toxicological properties.[14]

Conclusion

This compound is more than just a precursor to a single antibiotic; it is a versatile and indispensable chiral building block in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry and functional groups provide a robust platform for the synthesis of a wide array of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in pharmaceutical research and development, paving the way for the discovery of novel therapeutics.

References

- 1. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 4. D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 716-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 334800050 [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (1S,2S)-(+)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 13. pharmacopoeia.com [pharmacopoeia.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Structure, Properties, and Biological Significance

Introduction: The Critical Role of Chirality in Drug Efficacy

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers—compounds with the same chemical formula and connectivity but different spatial orientations. The profound impact of stereoisomerism is exemplified by 2-amino-1-(4-nitrophenyl)propane-1,3-diol, the foundational scaffold of the broad-spectrum antibiotic, Chloramphenicol. This guide provides an in-depth technical exploration of the four stereoisomers of this compound, detailing their synthesis, separation, distinct physicochemical and biological properties, and the overarching implications for researchers and drug development professionals.

The core structure of this compound possesses two chiral centers, giving rise to four possible stereoisomers: the D-threo ((1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) and L-threo ((1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) enantiomers, and the D-erythro and L-erythro diastereomers.[1][2] Of these, only the D-(-)-threo isomer, when derivatized, exhibits significant antimicrobial activity.[1][3][4] This stereospecificity underscores the necessity of precise stereochemical control in synthesis and rigorous analytical methods for isomer discrimination.

The Four Stereoisomers: A Structural Overview

The spatial arrangement of the hydroxyl and amino groups relative to the nitrophenyl ring defines the distinct properties of each stereoisomer. The threo and erythro designations describe the relative stereochemistry of the two chiral centers.

Caption: Logical relationship of the four stereoisomers of this compound.

Synthesis and Stereoselective Resolution

The chemical synthesis of this compound typically results in a mixture of stereoisomers, necessitating a resolution step to isolate the desired D-threo isomer.[3][5] This separation is paramount, as the biological activity resides in a single stereoisomer.

Causality in Experimental Choices for Synthesis

The choice of synthetic route often hinges on the desired stereochemical outcome. Strategies for stereoselective synthesis aim to control the formation of chiral centers to favor the production of the threo diastereomer.[6] One common approach involves the reduction of an alpha-amino ketone precursor, where the choice of reducing agent and reaction conditions can influence the diastereomeric ratio.

Following a non-stereoselective synthesis, the resolution of the racemic mixture is a critical downstream process. This can be achieved through several methods, including:

-

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

-

Enzymatic Resolution: Utilizing enzymes that selectively acylate or deacylate one enantiomer, allowing for the separation of the modified and unmodified forms.

-

Chiral Chromatography: A powerful analytical and preparative technique for separating all four stereoisomers.[7]

Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangements of the stereoisomers lead to differences in their physical and chemical properties, which are crucial for their separation and characterization.

| Property | (1R,2R)-(-)-threo Isomer | (1S,2S)-(+)-threo Isomer | Erythro Isomers | Reference(s) |

| Synonym | D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base | L-(+)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol | - | [] |

| CAS Number | 716-61-0 | 2964-48-9 | - | [] |

| Molecular Formula | C₉H₁₂N₂O₄ | C₉H₁₂N₂O₄ | C₉H₁₂N₂O₄ | [] |

| Molecular Weight | 212.20 g/mol | 212.20 g/mol | 212.20 g/mol | [] |

| Melting Point | 163-165 °C | 160-166 °C | - | [9] |

| Optical Rotation [α]D | -30° (c=1 in 6 M HCl) | - | - | |

| Form | Powder | Crystalline Powder | - | [10] |

Pharmacological and Toxicological Profiles: The Primacy of the D-threo Isomer

The biological activity of Chloramphenicol, the dichloroacetylated derivative of the D-threo isomer, is a classic example of stereospecificity in drug action. The other three isomers are essentially devoid of antimicrobial activity.[1]

Mechanism of Action of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12][13] It binds to the 50S subunit of the bacterial 70S ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[14] This binding blocks the peptidyl transferase activity, thereby preventing the formation of peptide bonds and halting protein chain elongation.[14][15] The precise three-dimensional fit of the D-threo isomer into the ribosomal binding pocket is critical for this inhibition. The other stereoisomers, with their different spatial arrangements, are unable to bind effectively and thus lack antibacterial efficacy.

Caption: Mechanism of action of the active D-threo Chloramphenicol stereoisomer.

Toxicology

While the focus is often on the antimicrobial activity of the D-threo isomer, the toxicology of all isomers is a consideration in drug development. The primary toxicity associated with Chloramphenicol is bone marrow suppression, which can lead to aplastic anemia.[13][15] This effect is not directly related to the antibacterial mechanism but is thought to involve inhibition of mitochondrial protein synthesis in mammalian cells.[3] Although less studied, the inactive isomers must also be considered for potential off-target effects and metabolic profiles during safety assessments. The presence of the 4-nitrophenyl group itself is a point of toxicological interest.[16]

Analytical Techniques for Stereoisomer Separation

The ability to separate and quantify the individual stereoisomers is crucial for quality control in pharmaceutical manufacturing and for research purposes.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for the separation of the stereoisomers of this compound and its derivatives.[1][7]

Objective: To achieve baseline separation and quantification of the four stereoisomers.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Column:

-

A chiral stationary phase column, such as an α1-acid glycoprotein (AGP) column, is essential for enantiomeric and diastereomeric resolution.[1][17]

Mobile Phase:

-

An isocratic mobile phase is typically employed for reproducibility. A common mobile phase consists of a buffered aqueous solution (e.g., 10 mM ammonium formate) with a small percentage of an organic modifier like methanol or acetonitrile.[1][17] The exact composition must be optimized for the specific CSP.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample containing the stereoisomers in the mobile phase to a known concentration.

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the HPLC system.

-

Elution: Run the optimized isocratic mobile phase at a constant flow rate (e.g., 0.4-0.5 mL/min). Maintain a constant column temperature.

-

Detection: Monitor the column eluent at a wavelength where the nitrophenyl group absorbs strongly, typically around 278 nm.[1][18]

-

Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times, which are determined by running pure standards of each isomer. Quantify the amount of each isomer using the area under the corresponding peak.

Caption: Experimental workflow for chiral HPLC separation of stereoisomers.

Conclusion and Future Outlook

The stereoisomers of this compound provide a compelling case study in the importance of stereochemistry in drug design and development. The exclusive biological activity of the D-threo isomer highlights the precise molecular recognition required for pharmacological effect. For researchers and professionals in the field, a thorough understanding of the synthesis, resolution, and analytical separation of these stereoisomers is not merely academic but a practical necessity for ensuring the safety and efficacy of pharmaceuticals derived from this scaffold.

Future research may focus on developing more efficient and scalable stereoselective synthetic routes to the D-threo isomer, minimizing the need for challenging downstream resolutions. Furthermore, a more detailed toxicological evaluation of the "inactive" isomers is warranted to fully comprehend their metabolic fate and potential for off-target effects. As analytical techniques continue to advance, the ability to detect and quantify trace amounts of unwanted stereoisomers will further enhance the quality and safety of pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 7. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 13. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 14. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 15. ldh.la.gov [ldh.la.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. benchchem.com [benchchem.com]

The Solubility Profile of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. Understanding and controlling the solubility of this compound, also known as p-nitrophenylserinol or Chloramphenicol base, is paramount for optimizing reaction kinetics, developing efficient purification and crystallization protocols, and ensuring the overall quality of the final active pharmaceutical ingredient (API). This document synthesizes theoretical principles of solubility, qualitative and analogous quantitative data, and provides a robust experimental framework for researchers, scientists, and drug development professionals to accurately determine solubility in various solvent systems.

Introduction: The Central Role of a Key Intermediate

This compound (p-nitrophenylserinol) is a cornerstone in pharmaceutical synthesis, primarily recognized as the immediate precursor to Chloramphenicol.[1] The final step in Chloramphenicol synthesis involves the dichloroacetylation of the amino group on the p-nitrophenylserinol backbone.[2] Consequently, the compound's ability to dissolve in a given solvent dictates the choice of reaction media, influences yield, and is a critical parameter in downstream processing, such as crystallization for purification.

The molecular structure of p-nitrophenylserinol, featuring a polar aromatic nitro group, two hydroxyl groups, and a primary amine, imparts a unique solubility profile. These functional groups allow for a complex interplay of solute-solvent interactions, including hydrogen bonding and dipole-dipole forces, which are highly dependent on the nature of the solvent. A thorough understanding of these interactions is not merely academic; it is a practical necessity for process chemists and formulation scientists.

This guide will delve into the molecular determinants of solubility, present the available data, and equip the reader with a validated experimental protocol to generate precise solubility data for their specific applications.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can be dissolved at a given temperature and pressure to form a saturated, thermodynamically stable solution. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

Molecular Structure and Polarity

This compound is a highly polar molecule. Its key structural features contributing to its polarity include:

-

Two Hydroxyl (-OH) Groups: Capable of acting as both hydrogen bond donors and acceptors.

-

One Primary Amine (-NH₂) Group: Also a potent hydrogen bond donor and acceptor.

-

One Nitro (-NO₂) Group: A strong electron-withdrawing group that creates a significant dipole moment.

-

Aromatic Phenyl Ring: While typically hydrophobic, the attached nitro group makes the ring electron-poor.

Due to these multiple polar, hydrogen-bonding functional groups, the molecule is expected to exhibit higher solubility in polar solvents capable of engaging in these interactions.

Solvent Classification and Expected Interactions

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for p-nitrophenylserinol by forming strong hydrogen bonds with its hydroxyl and amino groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only. Solvents like DMSO are known to be excellent for dissolving polar compounds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot form hydrogen bonds. It is anticipated that p-nitrophenylserinol will have very low solubility in these solvents due to the significant energy mismatch between the polar solute and nonpolar solvent.

The interplay of these forces is visualized in the diagram below.

Caption: Potential hydrogen bonding between p-nitrophenylserinol and solvent classes.

Solubility Profile

| Solvent Class | Solvent | Qualitative Solubility of p-Nitrophenylserinol | Reference Quantitative Data (Chloramphenicol) |

| Polar Protic | Water | Sparingly Soluble (predicted) | ~2.5 mg/mL (1:400 w/v) at 25°C[3] |

| Methanol | Soluble | Very Soluble | |

| Ethanol | Soluble (predicted) | Very Soluble | |

| Propylene Glycol | Soluble (predicted) | ~167 mg/mL (1:6 w/v) at 25°C[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Acetone | Soluble (predicted) | Very Soluble | |

| Ethyl Acetate | Soluble (predicted) | Very Soluble | |

| Nonpolar | Toluene | Insoluble (predicted) | N/A |

| Hexane | Insoluble (predicted) | N/A |

Note: "Very Soluble" and "Soluble" are qualitative terms as defined by the U.S. Pharmacopeia.

The data indicates a clear preference for polar solvents, which aligns with theoretical principles. The slightly lower polarity of p-nitrophenylserinol compared to Chloramphenicol (due to the absence of the dichloroacetyl group) may result in slightly different quantitative values, reinforcing the need for experimental determination for specific process conditions.

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[4] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

The general workflow is outlined below.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol (Based on OECD Guideline 105)

This protocol is adapted from the principles outlined in the OECD Test Guideline 105 for Water Solubility.[3]

-

Preliminary Test: 1.1. Add approximately 10 mg of p-nitrophenylserinol to a vial containing 10 mL of the test solvent. 1.2. Agitate vigorously for 10 minutes and visually inspect for undissolved solid. 1.3. If dissolved, add further 10 mg portions until solid remains. This provides a rough estimate of solubility and ensures an excess of solid is used in the main test.

-

Main Experiment (in triplicate): 2.1. Add an amount of solid p-nitrophenylserinol equivalent to at least five times the estimated solubility to three separate glass vials or flasks. 2.2. Accurately add a known volume (e.g., 10 mL) of the pre-equilibrated test solvent to each vessel. 2.3. Seal the vessels tightly to prevent solvent evaporation. 2.4. Place the vessels in a constant-temperature bath (e.g., 25 °C ± 0.5 °C) on a shaker or rotator. 2.5. Agitate the samples for a predetermined time. A minimum of 24 hours is recommended. To confirm equilibrium, samples can be taken at 24h, 48h, and 72h. Equilibrium is reached when consecutive measurements agree within the experimental error of the analytical method.

-

Sample Processing: 3.1. After equilibration, allow the vessels to stand in the constant-temperature bath for at least 24 hours to allow for sedimentation of the solid. 3.2. Carefully withdraw a sample from the clear supernatant. For more rigorous separation, centrifuge the sample at the test temperature and then withdraw the supernatant. Alternatively, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the solute. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

-

Analysis: 4.1. Prepare a series of standard solutions of p-nitrophenylserinol of known concentrations in the test solvent. 4.2. Develop and validate a suitable analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if no other components in the solution absorb at the compound's λ_max. 4.3. Accurately dilute the saturated sample solution with the test solvent to bring its concentration within the linear range of the calibration curve. 4.4. Analyze the standard solutions to generate a calibration curve (Absorbance vs. Concentration). 4.5. Analyze the diluted sample solutions.

-

Calculation and Reporting: 5.1. Determine the concentration of the diluted sample from the calibration curve. 5.2. Calculate the solubility (S) in the original saturated solution using the formula: S = C_measured × Dilution_Factor 5.3. Report the solubility as an average of the triplicate measurements (e.g., in mg/mL or g/100 mL) along with the standard deviation and the specific temperature of the measurement.

Practical Implications and Conclusion

The solubility profile of this compound is dominated by its highly polar nature, rendering it readily soluble in polar organic solvents like methanol and DMSO, and sparingly soluble in water. This profile directly informs critical decisions in the synthesis of Chloramphenicol:

-

Reaction Solvent Choice: Polar aprotic solvents may be favored for the final acylation step to ensure high concentrations of the starting material can be achieved.

-

Crystallization and Purification: Anti-solvent crystallization is a viable purification strategy. For instance, dissolving the compound in a highly soluble medium like methanol and then adding a non-polar anti-solvent (like toluene) or a less effective polar solvent (like water) can induce crystallization, yielding a purified product.

While this guide provides a robust theoretical and practical framework, it is imperative for researchers to perform experimental determinations using the provided protocol to obtain precise solubility values relevant to their specific process conditions, including solvent mixtures and temperature ranges. Accurate solubility data is a non-negotiable prerequisite for the development of a scalable, efficient, and reproducible pharmaceutical manufacturing process.

References

An In-depth Technical Guide to the Thermochemical Analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary: The "Why" Behind the Thermal Profile

2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in the synthesis of the antibiotic Chloramphenicol, is a molecule of significant pharmaceutical interest.[1] Its journey from a chemical precursor to a component of a final drug product is governed by its physical and chemical stability. A thorough thermochemical analysis is not merely an academic exercise; it is a critical component of process safety, formulation development, and quality control. Understanding how this compound behaves under thermal stress—its melting point, decomposition temperature, and energetic content—provides the foundational data needed to prevent runaway reactions during synthesis, predict shelf-life stability, and ensure the purity and consistency of the final active pharmaceutical ingredient (API).

This guide moves beyond simple data reporting. It provides a strategic framework for the thermochemical characterization of this compound, detailing not only the "how" but the critical "why" behind each analytical choice. We will explore the synergistic application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry to construct a comprehensive and reliable thermal profile.

Compound Profile: this compound

Before delving into the analysis, it is essential to establish the fundamental properties of the subject compound. This information serves as a baseline for interpreting the subsequent thermochemical data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| Common Synonyms | Chloramphenicol base, 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol | PubChem, Chem-Impex[1][2] |

| CAS Number | 119-62-0 (for the racemate); 716-61-0 (for the 1R,2R isomer) | PubChem, Sigma-Aldrich[2][3][4] |

| Molecular Formula | C₉H₁₂N₂O₄ | PubChem[2] |

| Molecular Weight | 212.20 g/mol | PubChem[2] |

| Physical Form | White to yellow or beige crystalline powder | ChemicalBook, Sigma-Aldrich[3][5] |

| Melting Point | 163-166 °C (literature value) | ChemicalBook, Sigma-Aldrich[3][6] |

| Primary Application | Intermediate in pharmaceutical synthesis (e.g., Chloramphenicol) | Chem-Impex, BP[1] |

The Analytical Workflow: An Integrated Approach

A single thermal analysis technique provides only one dimension of a compound's profile. A robust characterization relies on the integration of multiple, complementary methods. The workflow below illustrates the logical progression from initial sample assessment to a comprehensive energetic profile.

Caption: Integrated workflow for thermochemical analysis.

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

4.1 Expertise: The Rationale for DSC DSC is the cornerstone of thermal analysis for pharmaceutical solids.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, revealing critical endothermic (heat-absorbing) and exothermic (heat-releasing) events.[8] For this compound, DSC is employed for several key reasons:

-

Melting Point Verification: To accurately determine the melting point and enthalpy of fusion. This is a primary indicator of identity and purity.

-

Purity Assessment: Impurities typically depress and broaden the melting endotherm, making DSC a powerful tool for purity screening.[7]

-

Polymorphism Detection: Many APIs can exist in different crystalline forms (polymorphs) with distinct physical properties.[9] DSC can identify polymorphic transitions that may occur upon heating, which is critical for formulation stability.[8]

4.2 Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation of the sample during the analysis.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time for crystalline organic molecules.[9]

-

-

Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum (melting point), and the integrated area of the melting peak (enthalpy of fusion, ΔHfus).

4.3 Anticipated Results & Interpretation A sharp, single endotherm is expected between 163-166 °C, confirming the literature melting point.[6] The sharpness of the peak is indicative of high purity. Any significant exothermic event following the melt would suggest decomposition, a phenomenon that will be more definitively characterized by TGA.

Thermogravimetric Analysis (TGA): Defining Thermal Stability

5.1 Expertise: The Rationale for TGA TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] Its primary purpose is to determine the thermal stability and decomposition profile of a material.[11] For a compound containing a nitro group and multiple hydroxyl/amino functionalities, understanding the decomposition pathway is paramount for safety. TGA answers the critical question: "At what temperature does this material begin to degrade and lose mass?" This is vital for setting maximum drying temperatures in manufacturing and for storage condition guidelines. Studies on the related compound Chloramphenicol show it begins to decompose around 200 °C, providing a useful reference point.[12]

5.2 Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss measurements.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to prevent thermo-oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) versus temperature. Calculate the first derivative of this curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rates.[10]

5.3 Anticipated Results & Interpretation The TGA curve is expected to show a stable mass baseline from ambient temperature until just after the melting point. A significant mass loss event will likely commence above 200 °C, indicating the onset of thermal decomposition.[12] The shape of the TGA and DTG curves can reveal whether the decomposition occurs in a single step or multiple stages. The percentage of residual mass at the end of the experiment (e.g., at 600 °C) is also a key data point.

Bomb Calorimetry: Quantifying Energetic Content

6.1 Expertise: The Rationale for Bomb Calorimetry Bomb calorimetry is the standard method for determining the heat of combustion (ΔHc) of a substance.[13] A sample is combusted under high-pressure oxygen in a constant-volume vessel (the "bomb").[14] The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature rise is measured.[15] For a nitro-containing compound, this analysis is not just academic. It provides the gross calorific value, a fundamental thermodynamic property that is essential for calculating the standard enthalpy of formation (ΔHf°). This value is critical for advanced process safety calculations, such as predicting the maximum adiabatic temperature rise during a potential decomposition event.

6.2 Experimental Protocol: Bomb Calorimetry

-

Calorimeter Calibration: Determine the heat capacity (energy equivalent) of the calorimeter system by combusting a certified benzoic acid standard. This is a critical self-validating step.

-

Sample Preparation:

-

Press approximately 0.8-1.0 g of the compound into a pellet.

-

Measure and record the exact mass of the pellet.

-

Measure a length of nickel-chromium fuse wire and attach it to the bomb's electrodes, ensuring it is in contact with the sample pellet.

-

-

Bomb Assembly:

-

Place the crucible containing the sample and fuse wire into the bomb head.

-

Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion condenses to a liquid state.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm.

-

-

Combustion:

-

Submerge the sealed bomb in the calorimeter bucket containing a precise mass of water.

-

Allow the system to reach thermal equilibrium while stirring.

-

Record the initial temperature, then ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

-

-

Data Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the total heat released by multiplying the corrected temperature rise by the calorimeter's heat capacity.

-

Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and residual air).[15]

-

Divide the final corrected heat value by the mass of the sample to obtain the heat of combustion in J/g, which is then converted to kJ/mol.

-

Synthesizing the Data: A Unified Thermochemical Profile

The true power of this analysis lies in combining the results from all three techniques. No single result should be viewed in isolation.

Caption: Logical integration of multi-technique thermal data.

-

DSC provides the melting point, confirming identity and purity. It also defines the upper limit of solid-state stability before the phase change.

-

TGA defines the temperature at which the molecule's covalent structure begins to break down. This temperature should be significantly higher than the melting point for a thermally stable compound.

-

Bomb Calorimetry quantifies the total chemical energy stored in the molecule, which is critical for assessing the potential severity of a decomposition event.

Together, these data points allow a scientist to state with confidence the full thermal profile: "The compound is a high-purity solid that melts at X °C, is thermally stable up to Y °C, and has a heat of combustion of Z kJ/mol."

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety glasses with side shields, gloves, and a lab coat.[16]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[16]

-

Handling Precautions: Avoid contact with skin and eyes. The substance is classified as causing serious eye irritation.[2] Use non-sparking tools to prevent ignition sources.[16]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17] Recommended storage is often refrigerated (2-8°C).

-

Accidental Release: In case of a spill, avoid dust formation. Collect the material mechanically and arrange for disposal according to local regulations.[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-(-)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]

- 7. quercus.be [quercus.be]

- 8. veeprho.com [veeprho.com]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 14. scimed.co.uk [scimed.co.uk]

- 15. homepages.gac.edu [homepages.gac.edu]

- 16. echemi.com [echemi.com]

- 17. pharmacopoeia.com [pharmacopoeia.com]

Methodological & Application

Application Note & Protocol: Synthesis of Chloramphenicol via Dichloroacetylation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Abstract

This document provides a comprehensive guide for the synthesis of the broad-spectrum antibiotic, Chloramphenicol, from its key precursor, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. The core of this synthesis is the dichloroacetylation of the primary amine on the aminodiol. This application note details the underlying chemical principles, a step-by-step laboratory protocol, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and manufacturing, providing both the practical "how" and the critical "why" behind each step to ensure a robust and reproducible synthesis.

Introduction and Scientific Background

Chloramphenicol, first isolated in 1947 from Streptomyces venezuelae, was a landmark discovery as the first broad-spectrum antibiotic to be manufactured synthetically on a large scale.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation.[3] While its use in humans is now limited due to potential side effects, it remains a vital medication in specific therapeutic areas and a subject of interest for the development of new derivatives.[1][3]

The chemical structure of chloramphenicol features a p-nitrophenyl group and a dichloroacetyl tail attached to a 2-amino-1,3-propanediol backbone.[4] A critical step in many synthetic routes is the acylation of the amino group of this compound with a dichloroacetylating agent.[5] This precursor, often referred to as the "aminodiol," contains the necessary stereochemistry for the biologically active D-threo isomer of chloramphenicol.[6]

This guide focuses on a well-established and efficient method for this conversion, utilizing methyl dichloroacetate as the acylating agent. Understanding the nuances of this reaction is paramount for achieving high purity and yield, which are critical in pharmaceutical manufacturing.

Experimental Workflow Overview

The synthesis process can be broken down into three main stages: the core chemical reaction, the purification of the crude product, and the analytical characterization to confirm identity and purity.

Caption: High-level workflow for chloramphenicol synthesis.

Detailed Synthesis Protocol

This protocol describes the dichloroacetylation of this compound to yield chloramphenicol.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |

| This compound | 2964-48-9 | 212.20 | Pharmaceutical Primary Standard |

| Methyl Dichloroacetate | 116-54-1 | 142.97 | ≥98% Purity |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Hexane | 110-54-3 | 86.18 | ACS Grade |

Step-by-Step Procedure

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3 grams (approximately 14 mmol) of this compound.[7]

-

Addition of Acylating Agent: To the flask, add 20 mL (approximately 0.2 mol) of methyl dichloroacetate.[7] The large excess of methyl dichloroacetate serves as both the reactant and the solvent, driving the reaction to completion.

-

Reaction Conditions: Heat the mixture with stirring to a temperature of 100-110 °C. Maintain this temperature for 2 hours.[7]

-

Causality: This temperature provides sufficient thermal energy to overcome the activation energy of the acylation reaction without causing significant degradation of the reactants or product. The progress of the reaction should be monitored.

-

-

Reaction Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting aminodiol spot indicates the reaction is complete.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. Reduce the volume under vacuum to remove the excess methyl dichloroacetate.[7]

-

Recrystallization: To the resulting solid, add a mixture of ethyl acetate and hexane to induce crystallization.[7] The optimal ratio should be determined empirically to maximize yield and purity.

-

Expert Insight: Begin by dissolving the crude solid in a minimal amount of hot ethyl acetate. Then, slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

-

-

Final Product Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight. A typical yield for this process is around 90%.[7]

Chemical Transformation and Mechanism

The core of the synthesis is a nucleophilic acyl substitution reaction. The amino group of the aminodiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl dichloroacetate.

Caption: Reactants and product of the dichloroacetylation.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized chloramphenicol is crucial. The following analytical methods are recommended.

| Analytical Method | Expected Result |

| Melting Point | 147–149 °C[7] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to chloramphenicol. The method should be stability-indicating and able to separate the product from the starting material.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton and carbon NMR spectra should be consistent with the structure of chloramphenicol. |

| Infrared (IR) Spectroscopy | Presence of characteristic peaks for hydroxyl, nitro, amide, and C-Cl bonds. |

A reversed-phase HPLC method with UV detection at 278 nm is a reliable technique for assessing purity.[8] A C18 column with an isocratic mobile phase of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v) has been shown to be effective.[8]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling: Methyl dichloroacetate is corrosive and a lachrymator. Handle with care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of chloramphenicol from this compound via dichloroacetylation is a robust and high-yielding process. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, a high-purity final product suitable for further research and development can be obtained. The causality-driven explanations provided in this note aim to empower researchers to not only replicate this synthesis but also to troubleshoot and adapt it as needed.

References

- 1. Chloramphenicol | PDF [slideshare.net]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Topic: Asymmetric Synthesis of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

An Application Note and Protocol for Drug Development Professionals and Researchers

Abstract

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a molecule of profound significance in pharmaceutical synthesis, most notably as the chiral core of the broad-spectrum antibiotic Chloramphenicol.[1][2][3] Its specific stereochemistry is paramount; only the D-(-)-threo or (1R,2R) isomer possesses the desired biological activity.[3] Beyond its role in Chloramphenicol, this 1,2-amino alcohol serves as a versatile chiral building block and resolving agent in the synthesis of other complex molecules.[][5][6] This guide provides an in-depth exploration of two primary methodologies for its asymmetric synthesis: a classical route involving chiral resolution and a modern, more direct catalytic asymmetric approach. The protocols are designed to be self-validating, with explanations of the chemical principles and causality behind key experimental choices, ensuring both reproducibility and a deep understanding of the synthetic strategy.

Introduction: The Stereochemical Imperative

The synthesis of vicinal or 1,2-amino alcohols is a cornerstone of medicinal chemistry, as this motif is a key pharmacophore in numerous bioactive compounds.[7][8] The primary challenge lies not merely in constructing the molecular backbone but in precisely controlling the three-dimensional arrangement of its atoms. In the case of 2-amino-1-(4-nitrophenyl)-1,3-propanediol, there are four possible stereoisomers. The biological efficacy of Chloramphenicol is exclusively derived from the (1R,2R) configuration. Consequently, developing robust and efficient stereoselective synthetic routes is a critical objective for pharmaceutical manufacturing.

This document details two effective pathways to achieve this goal.

-

Pathway A: Diastereomeric Salt Resolution. A traditional and industrially proven method that involves the synthesis of a racemic mixture of the threo-isomer, followed by separation using a chiral resolving agent. This method is reliable but can be less atom-economical.

-

Pathway B: Catalytic Asymmetric Synthesis. A modern approach that utilizes a chiral catalyst to directly set the desired stereocenters in the initial bond-forming steps, avoiding the need for resolving a racemic mixture. This pathway, centered on an asymmetric Henry (nitroaldol) reaction, represents a more elegant and efficient strategy.[7][9]

Strategic Overview: Two Paths to Enantiopurity

The choice of synthetic strategy often depends on factors such as scale, cost, available reagents, and desired efficiency. The following diagram illustrates the two distinct approaches discussed in this guide.

Caption: Comparative workflows for the synthesis of the target molecule.

Pathway A: Protocol via Chiral Resolution

This pathway relies on the principle that diastereomers (in this case, salts formed between a racemic amine and a chiral acid) exhibit different physical properties, such as solubility, allowing for their separation.

Mechanistic Rationale

The synthesis begins with a non-stereoselective route to produce the racemic threo-diol. The key step is the Meerwein-Ponndorf-Verley (MPV) reduction of an α-acetamido-β-hydroxy-ketone intermediate using aluminum isopropoxide. This specific reducing agent is known to favor the formation of the threo diastereomer over the erythro isomer.[1] The subsequent resolution with D-tartaric acid works by forming two diastereomeric salts: [(1R,2R)-amine • D-tartrate] and [(1S,2S)-amine • D-tartrate]. These salts are not mirror images and have different crystal lattice energies, leading to different solubilities in a given solvent, which enables separation by fractional crystallization.

Experimental Protocol

Step 1: Synthesis of Racemic D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol

This multi-step process starting from 4-nitroacetophenone is well-established in the literature for Chloramphenicol synthesis.[1][3] A summary of the key transformations is provided below. For the purpose of this guide, we will assume the racemic intermediate is available.

-

Bromination: 4-nitroacetophenone is brominated to yield ω-bromo-4-nitroacetophenone.

-

Amination & Acetylation: The bromide is converted to an amine and subsequently protected as an acetamide to give ω-acetamido-4-nitroacetophenone.

-

Hydroxymethylation: Reaction with formaldehyde (paraformaldehyde) introduces a β-hydroxy group, forming α-acetamido-β-hydroxy-4-nitropropiophenone.

-

Stereoselective Reduction: The ketone is reduced with aluminum isopropoxide to yield D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol.

Step 2: Acid Hydrolysis (Deacetylation)

-

Suspend the D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the racemic free base, D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

-

Filter, wash the solid with cold water, and dry under vacuum.

Step 3: Chiral Resolution

-

Dissolve the racemic amine and an equimolar amount of D-tartaric acid in a suitable solvent (e.g., methanol or ethanol) with heating.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization. The less soluble diastereomeric salt, the D-tartrate of the (1R,2R)-amine, will precipitate first.

-

Filter the crystalline salt and wash with a small amount of cold solvent. The efficiency of the resolution can be checked by measuring the optical rotation of the salt.

-